2,2'-Dibromo-5,5'-dimethoxybiphenyl
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Overview
Description
2,2’-Dibromo-5,5’-dimethoxybiphenyl is a chemical compound with the molecular formula C14H12Br2O2 and a molecular weight of 372.05 g/mol . It is characterized by the presence of two bromine atoms and two methoxy groups attached to a biphenyl structure. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-5,5’-dimethoxybiphenyl typically involves the bromination of 5,5’-dimethoxybiphenyl. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial production methods for 2,2’-Dibromo-5,5’-dimethoxybiphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromo-5,5’-dimethoxybiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding biphenyl compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include the corresponding biphenyl compound.
Scientific Research Applications
2,2’-Dibromo-5,5’-dimethoxybiphenyl has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-5,5’-dimethoxybiphenyl involves its interaction with various molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
2,2’-Dibromo-5,5’-dimethoxybiphenyl can be compared with other similar compounds such as:
2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl: This compound has additional methoxy groups, which can influence its reactivity and applications.
2-Bromo-N-(2,5-dimethoxyphenyl)benzamide: This compound has a different functional group, which can lead to different chemical and biological properties.
The uniqueness of 2,2’-Dibromo-5,5’-dimethoxybiphenyl lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
CAS No. |
6161-46-2 |
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Molecular Formula |
C14H12Br2O2 |
Molecular Weight |
372.05 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-5-methoxyphenyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H12Br2O2/c1-17-9-3-5-13(15)11(7-9)12-8-10(18-2)4-6-14(12)16/h3-8H,1-2H3 |
InChI Key |
LDHRJTFWAOKHFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=C(C=CC(=C2)OC)Br |
Origin of Product |
United States |
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